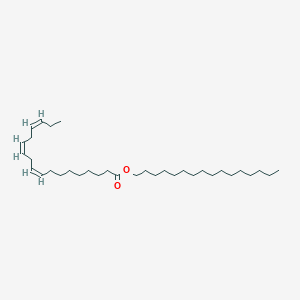

Cetyl linolenate

Description

Properties

IUPAC Name |

hexadecyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(35)36-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19H,3-4,6,8-10,12,14-16,18,20-33H2,1-2H3/b7-5-,13-11-,19-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUULQMAQXFENX-JTBMWNAQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272984-91-4 | |

| Record name | Cetyl linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1272984914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETYL LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8BV4617I6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Process Engineering for Cetyl Linolenate

Chemo-Enzymatic Synthesis Approaches

Enzymatic synthesis offers a greener and more specific alternative to conventional chemical methods, often operating under milder conditions and producing fewer by-products. Lipases are the primary biocatalysts employed for esterification and transesterification reactions.

Lipase-Catalyzed Esterification and Transesterification Strategies

Lipases catalyze the formation of ester bonds through either direct esterification of a carboxylic acid with an alcohol or transesterification of an existing ester with an alcohol. For cetyl linolenate synthesis, this typically involves reacting linolenic acid with cetyl alcohol. Common lipases used for such syntheses include those from Candida antarctica (e.g., Novozym 435, Lipozyme TL IM) and Rhizomucor miehei (e.g., Lipozyme RM IM) oup.comjmb.or.krmdpi.comnih.govmdpi.comrsc.orgdss.go.th. These enzymes are known for their ability to function in organic solvents and under solvent-free conditions, which can help drive the equilibrium towards ester formation by facilitating water removal. Studies have shown that reaction parameters such as substrate molar ratio, temperature, enzyme loading, and reaction time significantly influence the yield and efficiency of these enzymatic esterifications oup.comnih.govnih.govrsc.orgresearchgate.net. For instance, optimizing these parameters can lead to high ester yields, often exceeding 90% in model systems oup.comnih.govresearchgate.net.

Biocatalyst Development and Immobilization for Enhanced this compound Production

To improve the reusability, stability, and cost-effectiveness of lipases, immobilization onto solid supports is a common strategy. Immobilization methods like adsorption, covalent binding, and entrapment are employed to create robust biocatalysts proquest.commdpi.comnih.govmdpi.com. Supports such as acrylic resins, ion-exchange resins, magnetic nanoparticles, and chitosan (B1678972) have been investigated proquest.comnih.govacademie-sciences.frconicet.gov.ar. Immobilization can enhance the enzyme's thermal and operational stability, allowing for multiple reaction cycles without significant loss of activity jmb.or.krproquest.comnih.govconicet.gov.ar. For example, immobilized lipases have demonstrated good reusability, with some retaining over 80% of their initial activity after several cycles of reaction jmb.or.krresearchgate.netproquest.comnih.gov. The choice of support and immobilization method can significantly impact the enzyme's performance, including its activity, stability, and selectivity proquest.commdpi.com.

Optimization of Enzymatic Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of enzymatic esterification. Key parameters include:

Temperature: Typically ranges from 40°C to 70°C, with higher temperatures potentially leading to enzyme denaturation oup.comnih.govnih.govrsc.orgresearchgate.net.

Substrate Molar Ratio: An excess of one substrate (e.g., alcohol) is often used to drive the equilibrium towards product formation. Ratios of 2:1 to 3:1 (alcohol to fatty acid) are common oup.comnih.govrsc.orgresearchgate.net.

Enzyme Loading: Higher enzyme concentrations generally increase reaction rates but also costs. Optimal loadings are determined experimentally oup.comnih.govnih.govrsc.orgresearchgate.net.

Reaction Time: Varies depending on other parameters, but can range from a few hours to over 24 hours to reach optimal conversion oup.comnih.govnih.govrsc.orgresearchgate.net.

Solvent: Hydrophobic solvents like hexane (B92381) or tert-butanol (B103910) are often used to improve substrate solubility and aid in water removal, though solvent-free systems are also employed mdpi.comrsc.orgresearchgate.netmdpi.comacs.orgresearchgate.net.

Water Activity (aw): Lipase (B570770) activity is highly dependent on water content. Optimal aw values are typically in the range of 0.1 to 0.4, as excessive water can lead to hydrolysis of the ester product jmb.or.krcapes.gov.brpsu.educirad.fr.

Response surface methodology (RSM) is frequently used to systematically optimize these parameters, leading to high yields. For example, optimized conditions for similar ester syntheses have achieved yields of over 90% oup.comresearchgate.net.

Table 1: Optimized Parameters for Lipase-Catalyzed Esterification (Representative Data)

| Parameter | Optimal Condition | Yield/Productivity | Reference |

| Temperature | 50-60 °C | Up to 99% | oup.comnih.gov |

| Substrate Molar Ratio | 2:1 to 3:1 (Alcohol:Fatty Acid) | - | oup.comnih.gov |

| Enzyme Loading | 10-30% (w/w) or 0.1-0.2 g | - | oup.comnih.govrsc.org |

| Reaction Time | 4-12 hours | Up to 99% | oup.comnih.gov |

| Solvent | Hexane, Solvent-free | - | acs.orgresearchgate.net |

| Water Activity | 0.1-0.4 | - | jmb.or.krcapes.gov.br |

Conventional Chemical Synthesis Routes

Conventional chemical synthesis relies on acid catalysis to promote esterification. These methods are well-established but can involve harsher conditions and potential drawbacks compared to enzymatic routes.

Esterification Reaction Kinetics and Thermodynamic Studies

The direct esterification of linolenic acid with cetyl alcohol is typically catalyzed by strong acids, such as sulfuric acid or p-toluenesulfonic acid. This reaction, a variation of the Fischer esterification, is reversible and equilibrium-limited. To maximize the yield of this compound, reaction kinetics and thermodynamics are critical considerations. The reaction rate is influenced by catalyst concentration, temperature, and the removal of water, which is a co-product. By continuously removing water (e.g., using a Dean-Stark apparatus or molecular sieves), the equilibrium can be shifted towards product formation tci-thaijo.orgmdpi.comfrontiersin.orgucr.ac.cr. Kinetic studies often model the reaction as pseudo-second order or follow Michaelis-Menten kinetics, depending on the catalyst system and conditions dss.go.thucr.ac.crmdpi.com. Thermodynamic data, such as enthalpy (ΔH°) and entropy (ΔS°) changes, help understand the reaction's spontaneity and temperature dependence, often indicating that esterification is an endothermic process researchgate.netucr.ac.cr.

Heterogeneous and Homogeneous Catalyst Systems in Cetyl Esterification

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic sulfonic acids such as p-toluenesulfonic acid (PTSA) are commonly used homogeneous catalysts for esterification. They are effective and relatively inexpensive but suffer from drawbacks including corrosion of equipment, difficulty in separation from the product, and the generation of acidic waste streams academie-sciences.frtci-thaijo.orgmdpi.comfrontiersin.orginpressco.com.

Heterogeneous Catalysts: Solid acid catalysts offer advantages such as ease of separation, reusability, and reduced corrosion. Various heterogeneous catalysts have been explored for fatty acid esterification:

Ion-Exchange Resins: Macroreticular ion-exchange resins, particularly those with sulfonic acid groups (e.g., Amberlyst series, NKC-9, Purolite D5081), are effective for esterification. They are non-corrosive, insensitive to free fatty acids, and can be reused academie-sciences.frmdpi.commdpi.comresearchgate.net. For instance, some resins have shown high free fatty acid (FFA) conversion rates, up to 97.8% academie-sciences.fr. However, conventional resins can have limitations like low acidic sites, low porosity, and degradation at higher temperatures academie-sciences.fr.

Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂) act as solid superacids and are highly effective catalysts for esterification. They exhibit good thermal stability and high catalytic activity, achieving high FFA conversions (e.g., 96% for esterification of oleic acid) under optimized conditions inpressco.compreprints.orgmdpi.comacademie-sciences.fr. These catalysts can also be bifunctional, aiding in both esterification and transesterification.

Other Metal Oxides: Various metal oxides, including alumina, zeolites, and mixed metal oxides, have also been investigated as solid acid catalysts for esterification reactions academie-sciences.frmdpi.commdpi.com.

Table 2: Comparison of Catalyst Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages | Typical Conversion (FFA) |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid | High activity, low cost | Corrosion, difficult separation, waste generation | High |

| Heterogeneous (Resins) | Amberlyst, NKC-9, Purolite D5081 | Reusable, non-corrosive, easy separation, mild conditions | Can have low acidic sites/porosity , potential degradation at high T academie-sciences.fr | Up to 97.8% academie-sciences.fr |

| Heterogeneous (Metal Oxides) | Sulfated Zirconia, Sulfated Titania, CaO-ZrO₂ | High activity, reusable, good thermal stability, potential bifunctionality | May require specific preparation methods, potentially higher initial cost | Up to 96% inpressco.commdpi.comacademie-sciences.fr |

| Enzymatic (Lipases) | CALB, RML (Immobilized) | High selectivity, mild conditions, environmentally friendly, reusable | Slower reaction rates, enzyme cost, sensitivity to water activity, substrate compatibility | High (up to 99%) oup.comnih.gov |

Compound List:

this compound

Cetyl alcohol

Linolenic acid

Lipase

Candida antarctica lipase B (CALB)

Rhizomucor miehei lipase (RML)

Sulfuric acid

p-Toluenesulfonic acid

Amberlyst

NKC-9

Purolite D5081

Sulfated zirconia

Sulfated titania

Hexane

Tert-butanol

Green Chemistry Principles in this compound Production

The production of this compound can be approached with a strong emphasis on green chemistry principles to minimize environmental impact and enhance sustainability.

Development of Solvent-Free and Environmentally Benign Reaction Systems

Traditional esterification reactions often employ volatile organic solvents, which pose environmental and health risks. Research into greener alternatives for ester synthesis, applicable to this compound production, includes solvent-free systems and the use of environmentally benign solvents or reaction media.

Enzymatic catalysis, particularly using lipases, offers a promising route for solvent-free esterification. For instance, studies on the synthesis of various wax esters (similar to this compound in structure) have successfully employed solvent-free conditions with immobilized lipases like Candida antarctica lipase B (CalB) researchgate.netum.esresearchgate.netnih.govdntb.gov.uaocl-journal.org. These methods often involve reacting the fatty acid and alcohol directly, sometimes with minimal water activity control, to achieve high conversions um.esnih.gov. The use of deep eutectic solvents (DES) has also been explored as a reaction medium that can also act as a substrate pool, enabling solvent-free conditions nih.gov. These biocatalytic approaches typically operate under milder temperatures and pressures compared to conventional chemical catalysis, reducing energy consumption and the potential for unwanted side reactions or degradation of sensitive components like linolenic acid.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy, a key metric in green chemistry, measures the proportion of reactant atoms incorporated into the final product. Direct esterification (reaction between a carboxylic acid and an alcohol) to form this compound produces water as the only byproduct, inherently offering high atom economy.

Table 1: Atom Economy of Direct Esterification

| Reaction | Reactants | Products | Byproducts | Atom Economy |

| Esterification | Linolenic Acid + Cetyl Alcohol | This compound + Water | Water | High |

Waste minimization in this compound production can be achieved by:

Maximizing Yield and Selectivity: Optimizing reaction conditions to favor the formation of this compound over byproducts.

Catalyst Recovery and Reuse: Employing heterogeneous catalysts or immobilized enzymes that can be easily separated and reused, reducing catalyst waste and cost. For example, solid acid catalysts or immobilized lipases have demonstrated good reusability in esterification reactions um.esrepec.orgaidic.itacs.org.

Minimizing Solvent Usage: As discussed in section 2.3.1, solvent-free systems significantly reduce solvent waste. When solvents are necessary, greener alternatives or solvent recycling strategies should be implemented.

Efficient Separation Techniques: Developing separation processes that minimize the generation of waste streams.

Utilization of Renewable Feedstocks for Sustainable Ester Production

The sustainability of this compound production is strongly linked to the sourcing of its constituent components, linolenic acid and cetyl alcohol, from renewable feedstocks.

Linolenic Acid: Linolenic acid, an omega-3 fatty acid, is abundantly found in vegetable oils such as flaxseed oil, soybean oil, and canola oil eria.orgabiosus.orgoc-praktikum.descispace.com. These plant-based oils serve as excellent renewable sources for linolenic acid.

Cetyl Alcohol: Cetyl alcohol (hexadecanol) is a fatty alcohol that can be derived from the reduction of palmitic acid or other fatty acids found in vegetable oils, particularly palm oil and palm kernel oil specialchem.comwahanaprimasejati.comhekserij.nl. These plant-derived sources make cetyl alcohol a renewable and biodegradable material, aligning with green chemistry principles.

The use of these bio-based feedstocks contributes to a reduced reliance on petrochemical resources and supports a more sustainable chemical industry oc-praktikum.dewahanaprimasejati.comcrodaindustrialspecialties.comdtu.dk.

Process Optimization and Scale-Up Methodologies

Optimizing the synthesis of this compound is crucial for achieving high yields, purity, and economic viability, especially when scaling up production.

Application of Design of Experiments (DoE) for Synthesis Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to efficiently study the relationship between various input variables (factors) and output responses in a chemical process mt.comrsc.orgresearchgate.net. For this compound synthesis, DoE can be employed to systematically optimize parameters such as:

Molar Ratio of Reactants: The ratio of linolenic acid to cetyl alcohol can significantly impact conversion and yield.

Catalyst Type and Loading: The choice and amount of catalyst (acid, base, or enzyme) are critical for reaction rate and selectivity.

Reaction Temperature: Affects reaction kinetics and equilibrium.

Reaction Time: Determines the extent of conversion.

Solvent (if used): Influences solubility, reaction rate, and separation.

Response Surface Methodology (RSM), often used in conjunction with DoE, can build mathematical models to predict optimal conditions and understand the interactions between factors nih.govrepec.orgkoreascience.kracs.orgtandfonline.comscielo.br. For example, studies optimizing esterification reactions have identified optimal conditions through DoE, reporting high conversions by carefully adjusting these parameters repec.orgacs.orgtandfonline.comscielo.brresearchgate.netijesd.orgspringerprofessional.deresearchgate.net.

Table 2: Example DoE Parameters for Esterification Optimization

| Factor | Range Studied (Example) | Response(s) Monitored | Optimization Goal |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | Conversion, Yield | Maximize Yield |

| Catalyst Loading | 0.5% to 5% (w/w) | Conversion, Rate | Maximize Rate |

| Temperature | 60 °C to 100 °C | Conversion, Purity | Maximize Conversion |

| Reaction Time | 1 h to 12 h | Conversion, Yield | Minimize Time |

Continuous Flow Reaction Systems for Efficient Production

Continuous flow chemistry offers significant advantages over traditional batch processes for ester synthesis, including improved heat and mass transfer, enhanced safety, better reproducibility, and reduced reaction times acs.orgresearchgate.netnih.govrsc.orgiitb.ac.inrsc.orgthieme-connect.de. For this compound production, continuous flow reactors, such as packed bed reactors or microreactors, can lead to more efficient and scalable synthesis.

Studies on continuous flow esterification of fatty acids have demonstrated remarkable improvements. For instance, the esterification of free fatty acids with methanol (B129727) in a continuous flow rotating packed bed reactor achieved high conversions and productivity acs.orgresearchgate.net. Similarly, the preparation of wax esters from long-chain alcohols and fatty acids in a continuous flow system dramatically reduced reaction time from 12 hours to 30 minutes while lowering the reaction temperature and solvent usage nih.gov. These advancements highlight the potential for continuous flow systems to provide more sustainable, cost-effective, and efficient production of esters like this compound.

Advanced Analytical Techniques for Comprehensive Characterization of Cetyl Linolenate

Chromatographic Separation Methods

Chromatographic techniques exploit differences in the physical and chemical properties of analytes to achieve separation. For cetyl linolenate, these methods are crucial for dissecting its molecular structure and ensuring its quality.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Quantitative Compositional Analysis

Gas Chromatography-Flame Ionization Detection (GC-FID) is a cornerstone technique for the quantitative analysis of volatile and semi-volatile compounds, including fatty acid esters like this compound. It excels at separating components of a mixture based on their boiling points and polarity, with the Flame Ionization Detector (FID) providing a sensitive and universal response to organic compounds.

Methodology and Application: GC-FID analysis typically involves converting fatty acids into their more volatile methyl esters (FAMEs) prior to injection. However, this compound, being an ester itself, can often be analyzed directly or after appropriate derivatization to enhance volatility and thermal stability nih.govs4science.atgcms.czlew.ro. The sample is injected into a heated column containing a stationary phase, where components are separated as they elute. The FID detector, which burns the eluting compounds in a hydrogen-air flame, generates an electrical signal proportional to the mass of carbon atoms entering the flame. This allows for precise quantification of individual components within a mixture.

For quantitative compositional analysis, GC-FID is employed to determine the percentage of this compound in a sample or to assess the purity of a synthesized batch. Calibration curves generated using known standards are essential for accurate quantification researchgate.netnih.govjppres.com. Specialized columns, such as those with cyanopropyl phases (e.g., DB-23), are often preferred for resolving unsaturated fatty acid esters, including potential cis-trans isomers that might be present in the linolenate moiety masonaco.orgresearchgate.netresearchgate.netrestek.com.

Research Findings and Data: GC-FID is widely used for determining the composition of fatty acid methyl esters in various matrices nih.govs4science.atjppres.commasonaco.orgmdpi.com. For instance, studies analyzing complex fatty acid mixtures have demonstrated the ability of GC-FID to accurately quantify individual fatty acids, with typical relative standard deviations (RSD) for precision being below 5% sigmaaldrich.com. The linearity of the response is generally excellent, with regression coefficients (R²) above 0.99 sigmaaldrich.com. While specific quantitative data for this compound itself in diverse applications are often proprietary or context-dependent, the methodology is well-established for similar ester compounds. For example, in the synthesis of cetyl esters, GC-FID is used to monitor the reaction and quantify the product, with retention times for various cetyl esters being well-defined google.com.

Example Data Table: Hypothetical GC-FID Analysis of this compound Purity

| Component | Retention Time (min) | Peak Area (arbitrary units) | Calculated Purity (%) |

| This compound | 23.61 | 950,000 | 95.0 |

| Cetyl Alcohol | 9.04 | 25,000 | 2.5 |

| Linolenic Acid | N/A (not volatile) | N/A | N/A |

| Other Esters/Imps. | Variable | 25,000 | 2.5 |

| Total | 1,000,000 | 100.0 |

Note: This table presents hypothetical data for illustrative purposes, showing typical components and a calculated purity based on peak area. Actual retention times and peak areas are dependent on specific GC conditions.

High-Performance Liquid Chromatography (HPLC) and Silver Ion HPLC for Isomer Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it suitable for analyzing fatty acid derivatives that might not be amenable to GC. Reversed-phase HPLC (RP-HPLC) is commonly used for general purity assessments, while Silver Ion HPLC (Ag-HPLC) offers specialized capabilities for separating isomers based on the degree and configuration of unsaturation.

Silver Ion HPLC (Ag-HPLC) utilizes stationary phases impregnated with silver ions (Ag⁺). Silver ions form reversible complexes with the pi-electrons of double bonds in unsaturated fatty acids and their esters. This interaction allows for the separation of isomers based on the number, position, and geometry (cis/trans) of these double bonds nih.govtandfonline.comaocs.orgnih.govresearchgate.nettandfonline.commdpi.com. Linolenic acid, with its three double bonds, can exist in various isomeric forms, and Ag-HPLC is crucial for resolving these. Silver Ion TLC (Ag-TLC) is a related technique that also leverages this principle for separation aocs.orgaocs.orgnih.govaocs.org.

Research Findings and Data: HPLC and Ag-HPLC have been instrumental in resolving complex mixtures of fatty acids and their derivatives. For example, Ag-HPLC has been successfully employed to separate positional and geometric isomers of conjugated linoleic acid (CLA) nih.gov. Studies have shown that using multiple Ag-HPLC columns in series can progressively improve the resolution of such isomers nih.gov. RP-HPLC has also been used for preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters, achieving reproducible separations with high purity nih.gov. The combination of RP-HPLC and GC can provide a more complete separation of positional isomers than GC alone nih.gov. Ag-HPLC is particularly valuable for separating isomers that are difficult to resolve by standard RP-HPLC or GC, especially when dealing with polyunsaturated fatty acids tandfonline.comaocs.orgresearchgate.nettandfonline.com.

Example Data Table: Hypothetical Ag-HPLC Separation of Linolenate Isomers (as Methyl Esters)

| Isomer Type | Double Bond Configuration | Retention Time (min) | Relative Retention |

| Methyl Oleate (18:1) | cis-9 | 18.62 | 1.00 |

| Methyl Elaidate (18:1) | trans-9 | 17.90 | 0.96 |

| Methyl Linoleate (B1235992) (18:2) | cis-9, cis-12 | 19.22 | 1.03 |

| Methyl Linolenate (18:3) | cis-9, cis-12, cis-15 | 20.12 | 1.08 |

| Methyl α-Linolenate | cis-9, cis-12, cis-15 | 20.12 | 1.08 |

| Methyl γ-Linolenate | cis-6, cis-9, cis-12 | 20.35 | 1.10 |

Note: This table illustrates hypothetical retention times and relative retention values for common fatty acid isomers, demonstrating the principle of separation by unsaturation and isomerism. Actual data would depend on the specific Ag-HPLC column and mobile phase used.

Thin-Layer Chromatography (TLC) for Preliminary Separation and Purification Strategies

Thin-Layer Chromatography (TLC) is a fundamental chromatographic technique that offers a rapid, cost-effective, and simple method for qualitative analysis, monitoring reactions, and performing preliminary separations or purification strategies. It is particularly useful for assessing the complexity of lipid mixtures and scouting for optimal conditions for more advanced chromatographic methods.

Methodology and Application: In TLC, a thin layer of adsorbent material (commonly silica (B1680970) gel) is coated onto a plate, which acts as the stationary phase. The sample is applied as a spot, and the plate is placed in a developing chamber containing a mobile phase. As the mobile phase moves up the plate by capillary action, it separates the components based on their differential affinities for the stationary and mobile phases. Visualization of the separated spots is typically achieved using staining reagents (e.g., iodine vapor, primuline, or charring reagents like sulfuric acid) that react with lipids aocs.orgaocs.orgaocs.orgaocs.orgresearchgate.netnih.govgerli.com.

TLC can be employed to separate this compound from other lipid classes, such as free fatty acids, alcohols, or other esters, based on differences in polarity. Silver nitrate (B79036) impregnation of the silica gel (Silver Ion TLC or Ag-TLC) enhances its ability to separate unsaturated compounds based on the number and configuration of their double bonds, similar to Ag-HPLC but in a planar format aocs.orgaocs.orgnih.govaocs.org. This makes Ag-TLC valuable for preliminary assessment of isomer distribution. TLC can also be used to purify small quantities of this compound by scraping off the relevant band from the plate for further analysis or use gerli.com.

Research Findings and Data: TLC is a well-established method for separating various lipid classes, including fatty acids, triglycerides, and cholesterol esters aocs.orgresearchgate.netnih.govnih.gov. Silver Ion TLC has been particularly effective in separating unsaturated fatty acid methyl esters based on their degree of unsaturation and isomerism aocs.orgaocs.orgnih.govaocs.org. For instance, studies have demonstrated the separation of saturated, mono-, di-, and polyunsaturated fatty acid methyl esters using Ag-TLC with specific mobile phases aocs.orgaocs.orgaocs.org. Quantitative analysis using TLC is possible through densitometry of the visualized spots aocs.org. Preliminary TLC can guide the selection of mobile phases for column chromatography or HPLC, improving the efficiency of subsequent purification steps cdnsciencepub.com.

Example Data Table: Hypothetical TLC Separation of Lipid Classes

| Lipid Class / Compound | Stationary Phase | Mobile Phase (e.g., Hexane (B92381):Diethyl Ether) | Rf Value | Visualization Method |

| This compound | Silica Gel | 90:10 | 0.75 | Charring (H₂SO₄) |

| Free Fatty Acids | Silica Gel | 90:10 | 0.30 | Charring (H₂SO₄) |

| Cetyl Alcohol | Silica Gel | 90:10 | 0.15 | Charring (H₂SO₄) |

| Triolein (Triglyceride) | Silica Gel | 90:10 | 0.90 | Charring (H₂SO₄) |

Note: Rf values are relative and depend heavily on the exact TLC conditions, including the stationary phase, mobile phase composition, solvent front distance, and temperature. This table provides illustrative Rf values for common lipid classes.

Computational Chemistry and in Silico Modeling for Cetyl Linolenate Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. For systems involving cetyl linolenate, MD simulations are invaluable for understanding its dynamic properties and interactions with other molecules.

MD simulations allow for the detailed analysis of the conformational flexibility of this compound. The long cetyl and linolenate chains can adopt a multitude of conformations, and their dynamics are crucial for understanding the macroscopic properties of substances containing this molecule. Studies on analogous long-chain fatty acid esters reveal that intermolecular forces, particularly van der Waals interactions, play a significant role in their physical properties. For instance, simulations of fatty acid methyl esters have shown that interactions between the ester headgroups can lead to dimer-based molecular ordering within the liquid phase. The presence of cis double bonds in the linolenate chain of this compound introduces kinks, influencing how the molecules pack and interact with each other. This is in contrast to saturated esters, which can adopt more extended conformations and pack more tightly. nih.gov

The analysis of radial distribution functions (RDFs) from MD simulations can quantify the probability of finding an atom or group of atoms at a certain distance from another. This is particularly useful for characterizing the interactions between the ester groups of this compound molecules or between the aliphatic chains. Such analyses on similar systems, like fatty acid ethyl esters, have demonstrated how temperature and pressure affect their microscopic structure and intermolecular distances. bohrium.com

| Interaction Type | Description | Significance |

|---|---|---|

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron density. | Dominant force governing the packing and aggregation of the long hydrocarbon chains. |

| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the ester functional groups. | Contribute to the ordering and local structure of this compound molecules. |

As an amphiphilic molecule with a polar ester headgroup and a long nonpolar tail, this compound can serve as a model for studying lipid self-assembly. MD simulations can track the spontaneous aggregation of these molecules in an aqueous environment to form structures like micelles or bilayers. For example, simulations of palm kernel oil-based wax esters, which include oleyl linoleate (B1235992), have been used to investigate the formation and shape of nano-emulsion droplets. semanticscholar.orgresearchgate.net These simulations revealed that the self-assembly process is rapid, occurring on a nanosecond timescale, and results in stable, non-spherical aggregates. semanticscholar.orgresearchgate.net

When used as a model lipid in simulations of biological membranes, this compound can provide insights into how its presence might affect membrane properties. The unsaturated nature of the linolenate tail would be expected to increase membrane fluidity by disrupting the ordered packing of saturated lipid tails. Computational studies on lipid-protein interactions have shown that the local lipid environment can significantly influence the function of membrane proteins. nih.gov While specific simulations of this compound in membranes are not widely reported, the principles derived from simulations of other unsaturated lipids are applicable.

MD simulations are a powerful tool for investigating the adsorption of molecules onto surfaces, which is relevant for applications such as lubrication and surface coatings. Studies on the adsorption of various fatty acid methyl esters on iron surfaces have shown that these molecules form an adsorption film. tandfonline.com The interaction energy between the ester and the surface, as well as the cohesive energy within the film, are critical for its properties. tandfonline.com The presence of double bonds in molecules like methyl linoleate was found to influence the cohesive energy of the adsorbed layer. tandfonline.com

For this compound, simulations could model its adsorption on various surfaces, such as metals or minerals. Key parameters that can be calculated from these simulations include the adsorption energy, the orientation of the adsorbed molecules, and the structure of the resulting film. It is expected that the polar ester headgroup would preferentially interact with polar surfaces, while the long aliphatic tail would extend away from the surface. The conformation of the unsaturated linolenate chain would likely play a role in the packing density of the adsorbed layer.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a detailed understanding of chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. DFT calculations can be used to determine the distribution of electrons in this compound, which is key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Comparative DFT studies on linoleic acid and stearic acid have shown that the presence of double bonds in linoleic acid leads to a lower HOMO-LUMO gap compared to the saturated stearic acid, indicating higher reactivity. researchgate.net A similar trend would be expected for this compound compared to a saturated wax ester like cetyl stearate. The regions of high electron density, such as the ester group and the carbon-carbon double bonds, are the likely sites for electrophilic attack.

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively high (less negative) due to π-electrons in double bonds. | Susceptible to oxidation and electrophilic attack at the double bonds. |

| LUMO Energy | Relatively low. | Can accept electrons, particularly at the carbonyl carbon of the ester group. |

| HOMO-LUMO Gap | Smaller than its saturated analogue (cetyl stearate). | Indicates higher chemical reactivity. |

The potential energy surface, or energy landscape, of a molecule describes its energy as a function of its geometry. Exploring this landscape can reveal the most stable conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, with numerous rotatable bonds, the energy landscape is complex.

Quantum Algorithms for Molecular Property Determination

The determination of molecular properties through classical computational chemistry is often limited by the exponential growth of the complexity of the many-electron Hilbert space as the size of the molecule increases. aps.org Quantum computing offers a potential solution to this challenge by leveraging the principles of quantum mechanics to perform calculations that are intractable for classical computers. aps.orgfractal.ai For a lipid ester like this compound, quantum algorithms could provide unprecedented accuracy in predicting a range of electronic and structural properties.

Quantum algorithms such as the Quantum Phase Estimation (QPE) algorithm and variational hybrid quantum-classical algorithms, like the Variational Quantum Eigensolver (VQE), are central to this endeavor. aps.orgibm.com These methods can be used to determine the ground-state energy of a molecule, from which many other static properties can be derived. aps.org Furthermore, quantum algorithms have been developed to compute linear and nonlinear response properties, such as dynamic polarizability and hyperpolarizability, which are crucial for understanding how this compound would interact with external electric fields. aps.org

The general approach involves reformulating the desired property into an expression suitable for quantum computation, often by introducing auxiliary quantum states. aps.org The most computationally intensive step is typically solving a linear system of equations to determine these auxiliary states. aps.org Quantum algorithms like HHL (Harrow, Hassidim, Lloyd) can solve these systems with an exponential speedup over classical methods. aps.org For near-term quantum devices, variational hybrid approaches are being developed. aps.org

Quantum machine learning (QML) is an emerging area that combines quantum computing with machine learning to enhance predictive power for molecular properties. halo.scienceresearcher.life These techniques could potentially improve both the speed and precision of predicting spectral properties for molecules like this compound, which are currently calculated using methods like density functional theory (DFT). halo.science While still in the early stages, quantum computing is poised to revolutionize molecular modeling by enabling highly accurate simulations of complex molecules. fractal.ai

Table 1: Potential Applications of Quantum Algorithms for this compound Property Determination

| Molecular Property | Relevant Quantum Algorithm | Potential Insight for this compound |

| Ground-State Energy | Variational Quantum Eigensolver (VQE), Quantum Phase Estimation (QPE) | Foundational calculation for determining molecular stability and reactivity. |

| Dipole Moment | VQE/QPE with energy derivatives | Understanding the molecule's polarity and interaction with polar solvents. |

| Polarizability | Quantum linear response algorithms | Predicting how the electron cloud distorts in an electric field, affecting intermolecular forces. |

| Vibrational Frequencies | Quantum simulation of nuclear dynamics | Correlating computational results with experimental infrared (IR) spectroscopy data for structural validation. |

| Electronic Excitation Energies | Quantum algorithms for excited states (e.g., Quantum Subspace Expansion) | Predicting UV-Vis absorption spectra and understanding photochemical properties. |

Artificial Intelligence and Machine Learning in Lipid Ester Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by analyzing vast datasets to predict outcomes, optimize processes, and design novel molecules. eurekalert.orgchemai.io In the field of lipid ester research, these computational tools are being applied to accelerate discovery and enhance the efficiency of synthesis and analysis.

Predictive Modeling for Synthesis Reaction Outcomes and Yield Optimization

The synthesis of lipid esters like this compound, typically through esterification or transesterification, is influenced by numerous variables, including temperature, catalyst concentration, and reactant molar ratios. aimspress.comnih.gov Predicting the optimal conditions to maximize yield and purity has traditionally been a resource-intensive process of trial and error. chemcopilot.com Machine learning models offer a powerful alternative by learning from existing reaction data to predict outcomes for new reactions. eurekalert.orgbeilstein-journals.org

By treating chemical reactions as sequences, similar to sentences in natural language, ML models originally designed for language translation can be adapted to predict chemical outcomes. mdpi.com Researchers have successfully used algorithms like k-nearest neighbors (kNN), linear regression, and multilayer perceptron (MLP) to predict the yield of biodiesel (fatty acid methyl esters) based on input parameters such as reaction time, catalyst concentration, and methanol (B129727)/oil molar ratio. aimspress.com For instance, one study found that a KNN model outperformed other models in predicting biodiesel yield from linseed oil, demonstrating the potential of ML in optimizing esterification processes. aimspress.com

These predictive models can be categorized as global or local. beilstein-journals.org Global models are trained on large, diverse reaction databases (e.g., USPTO, Reaxys) to suggest general conditions for a wide range of reactions. beilstein-journals.orgresearchgate.net Local models, often used in conjunction with high-throughput experimentation (HTE), focus on fine-tuning specific parameters for a particular reaction family to maximize a desired outcome like yield. beilstein-journals.orgduke.edu This active learning approach, where the model suggests new experiments to perform, can rapidly identify optimal reaction conditions with minimal experimental effort. duke.edu

Table 2: Example of a Machine Learning Model for this compound Synthesis Optimization

| Input Features | Predicted Outcomes |

| Reactants: Cetyl Alcohol, Linolenic Acid | Yield (%): 92.5 |

| Catalyst: Candida rugosa lipase (B570770) | Purity (%): 98.7 |

| Temperature (°C): 45 | Reaction Time (hours): 10 |

| Solvent/Reactant Ratio: 1:25 | By-product Formation: Low |

| Enzyme Load (wt%): 0.85 |

High-Throughput Screening and Data Analysis in Lipidomics

Lipidomics, the large-scale study of cellular lipids, generates vast and complex datasets. nih.govyoutube.com High-throughput screening (HTS) methods, primarily based on mass spectrometry (MS), are essential for analyzing the lipidome rapidly. nih.govtechnologynetworks.com However, the sheer volume of data, including numerous lipid species and their isomers, makes manual interpretation a significant bottleneck. scispace.comcreative-proteomics.com

Machine learning is becoming indispensable for processing and interpreting this data. nih.gov The typical workflow involves several stages where ML can be applied:

Data Preprocessing: Raw MS data contains noise and can suffer from batch effects or retention time shifts. creative-proteomics.com ML algorithms can be used for noise reduction, data normalization, and alignment to ensure data quality and comparability across samples. creative-proteomics.com

Lipid Identification: Identifying specific lipid species from MS/MS spectra is a critical step. ML models, such as the MS2Lipid program, can predict lipid subclasses from spectral data with high accuracy, serving as an independent criterion to support traditional annotation software. biorxiv.org

Biomarker Discovery: In clinical and biological research, a key goal is to identify lipids that are significantly altered between different conditions. frontiersin.orgaacrjournals.org ML algorithms like random forest, support vector machines (SVM), and linear discriminant analysis (lda) can sift through hundreds of lipid features to identify the most important ones for distinguishing between groups. frontiersin.org

These computational approaches enable the rapid screening and analysis of lipids, which is crucial for understanding their roles in biological systems and for applications in diagnostics and disease monitoring. nih.govcam.ac.uk

Table 3: Illustrative High-Throughput Lipidomics Data Analysis Workflow

| Step | Description | Machine Learning Application |

| 1. Sample Preparation | Extraction of lipids from biological samples. | Not applicable. |

| 2. Data Acquisition | Analysis using high-throughput mass spectrometry (e.g., LC-MS/MS). | Not applicable. |

| 3. Preprocessing | Noise filtering, peak detection, and normalization of raw spectral data. | Signal processing algorithms, batch effect correction models (e.g., ComBat). creative-proteomics.com |

| 4. Feature Identification | Annotation of spectral features to identify specific lipid species. | Classification models (e.g., MS2Lipid) to predict lipid class from MS/MS spectra. biorxiv.org |

| 5. Statistical Analysis | Identification of significantly different lipids between sample groups. | Supervised learning (e.g., Random Forest, SVM) for biomarker selection. frontiersin.org |

| 6. Pathway Analysis | Mapping identified lipids to biological pathways to infer functional changes. | Enrichment analysis tools to identify over-represented lipid pathways. youtube.com |

Computational Design of Novel Lipid Esters and Analogues

Beyond optimizing existing reactions, AI and ML are enabling the de novo design of novel molecules with specific, desired properties. nih.govarxiv.org This is particularly relevant in fields like drug delivery, where lipid nanoparticles (LNPs) are designed to encapsulate and transport therapeutics like mRNA. the-innovation.orgacs.org The properties of these LNPs are heavily dependent on the structure of their constituent lipids, especially the ionizable lipids, which are often lipid esters or similar structures. nih.govnih.gov

The traditional approach to discovering new lipids relies on intuition and laborious trial-and-error synthesis. nih.gov Computational design accelerates this process significantly. The workflow typically involves:

Generating Candidate Molecules: Generative models, a type of deep learning, can be specifically tailored to create novel lipid structures that are synthetically accessible. arxiv.org These models learn the underlying patterns of known lipids and can generate new, viable candidates from a vast chemical space. the-innovation.org

Predicting Properties: For each generated candidate, quantitative structure-activity relationship (QSAR) models are used to predict key properties. nih.gov This involves calculating molecular descriptors (features representing the molecule's physicochemical properties) and feeding them into an ML model trained to correlate these features with a desired function, such as delivery efficiency or stability. nih.govacs.org

Screening and Selection: Millions of virtual lipid structures can be screened computationally, and the most promising candidates are selected for synthesis and experimental validation. the-innovation.org

Table 4: Key Stages in the Computational Design of a Novel Lipid Ester

| Stage | Method | Example Application for a this compound Analogue |

| 1. Define Target Properties | Goal-setting based on application needs. | Design an analogue with a lower melting point for improved formulation in a cosmetic product. |

| 2. Generate Virtual Library | Generative deep learning models, combinatorial enumeration. nih.govarxiv.org | Create a virtual library of esters by varying the fatty alcohol chain length and the degree of unsaturation in the fatty acid. |

| 3. Calculate Descriptors | Software to compute molecular descriptors (e.g., molecular weight, logP, polar surface area). nih.gov | For each virtual analogue, calculate descriptors related to molecular size, polarity, and flexibility. |

| 4. Predict Properties (QSAR) | Trained machine learning regression models (e.g., LightGBM, Neural Networks). nih.gov | Use a pre-trained model to predict the melting point based on the calculated molecular descriptors. |

| 5. Prioritize Candidates | Rank virtual molecules based on predicted performance. | Select the top 10 candidates with the lowest predicted melting points that are also predicted to be synthetically feasible. |

| 6. Synthesize & Validate | Laboratory synthesis and experimental characterization. | Synthesize the top-ranked candidate and experimentally measure its melting point to validate the model's prediction. |

Biochemical Pathways and Metabolic Engineering Relevant to Cetyl Linolenate Precursors

Biosynthesis of Linolenic Acid and its Derivatives in Biological Systems

Linolenic acid is a polyunsaturated fatty acid (PUFA) that is essential for many organisms. Its biosynthesis from simpler fatty acid precursors is a multi-step process involving a cascade of specific enzymes. researchgate.netnih.gov In plants and some microorganisms, linolenic acid synthesis begins with oleic acid. researchgate.netnih.gov There are two primary isomers, alpha-linolenic acid (ALA; an omega-3 fatty acid) and gamma-linolenic acid (GLA; an omega-6 fatty acid), which are produced via distinct desaturation steps. wikipedia.orgoup.com

The conversion of saturated fatty acids to polyunsaturated fatty acids is catalyzed by two main classes of enzymes: fatty acid desaturases (FADS) and elongases (ELOVLs). nih.govyoutube.com

Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the acyl chains of fatty acids. researchgate.netwikipedia.org They are categorized based on the position where the double bond is inserted. For instance, Δ12-desaturase introduces a double bond between the 12th and 13th carbon atom from the carboxyl end. nih.gov The synthesis of linoleic acid from oleic acid is catalyzed by the FAD2 enzyme, a Δ12-desaturase. researchgate.net The subsequent conversion of linoleic acid to alpha-linolenic acid (ALA) is carried out by a Δ15-desaturase, while the conversion to gamma-linolenic acid (GLA) is mediated by a Δ6-desaturase. researchgate.netwikipedia.org These enzymes are typically membrane-bound and require electron donors for their catalytic activity. youtube.com

Fatty Acid Elongases (ELOVLs): These enzymes are responsible for extending the carbon chain of fatty acids, a process that occurs in the endoplasmic reticulum. youtube.comnih.gov The elongation cycle involves a series of four reactions that add a two-carbon unit, typically from malonyl-CoA, to the fatty acyl chain. youtube.com While crucial for producing very-long-chain fatty acids (VLCFAs), the primary pathway for C18 linolenic acid synthesis relies more heavily on the action of desaturases on the C18 oleic acid precursor. oup.com However, elongases and desaturases work in concert to produce longer-chain PUFAs like arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) from linolenic acid precursors. oup.comnih.gov

| Enzyme Class | Specific Enzyme Example | Precursor Substrate | Product | Key Function in Linolenic Acid Pathway |

| Desaturase | Δ12-desaturase (FAD2) | Oleic acid (18:1) | Linoleic acid (18:2) | Second desaturation step in the pathway. researchgate.net |

| Desaturase | Δ15-desaturase | Linoleic acid (18:2) | α-Linolenic acid (18:3) | Creates the omega-3 fatty acid, ALA. researchgate.net |

| Desaturase | Δ6-desaturase (FADS2) | Linoleic acid (18:2) | γ-Linolenic acid (18:3) | Creates the omega-6 fatty acid, GLA. wikipedia.orgnih.gov |

| Elongase | ELOVL5 | γ-Linolenic acid (18:3) | Dihomo-γ-linolenic acid (20:3) | Elongates C18 PUFAs to C20 PUFAs. nih.govnih.gov |

The production of linolenic acid and its derivatives can be significantly increased through genetic and metabolic engineering techniques, particularly in oleaginous microorganisms and oilseed crops. nih.govmdpi.com A primary strategy involves the overexpression of key desaturase and elongase genes. nih.gov For example, co-expression of codon-optimized Δ6-desaturase and Δ6-elongase genes in the fungus Aspergillus oryzae led to the successful production of dihomo-γ-linolenic acid (DGLA). nih.gov

In the oleaginous yeast Yarrowia lipolytica, metabolic engineering strategies have been employed to enhance the production of conjugated linoleic acids (CLAs). researchgate.net These strategies include eliminating competing pathways like β-oxidation, preventing the storage of fatty acids as triglycerides, and overexpressing relevant enzymes such as Δ12-desaturase to increase the pool of the linoleic acid precursor. researchgate.net Similarly, engineering oilseed crops to produce significant quantities of very-long-chain polyunsaturated fatty acids has been achieved through the introduction of multiple elongase and desaturase genes. nih.gov These approaches demonstrate that by manipulating the expression of key biosynthetic genes and redirecting metabolic flux, the availability of specific fatty acid precursors like linolenic acid can be substantially enhanced. mdpi.com

Microbial and Enzymatic Biotransformation Processes

The synthesis of cetyl linolenate from its precursors involves an esterification reaction. While this can be achieved through chemical synthesis, microbial and enzymatic processes offer a more sustainable and specific alternative. nih.govnih.gov These biocatalytic methods are central to green chemistry, often leading to high-purity products under mild reaction conditions.

The biological synthesis of wax esters is catalyzed by enzymes known as wax synthases (WS). nih.gov A key enzyme in this process is the bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). researchgate.netnih.gov This enzyme can catalyze the esterification of a fatty acyl-CoA with a fatty alcohol to produce a wax ester. researchgate.netlabinsights.nl Such enzymes have been identified in various organisms, from bacteria like Acinetobacter calcoaceticus to plants like jojoba (Simmondsia chinensis). nih.govresearchgate.netnih.gov

The broad substrate specificity of many WS/DGAT enzymes makes them attractive targets for engineering. researchgate.net They can accept a wide range of fatty acyl-CoAs and fatty alcohols, allowing for the synthesis of diverse wax esters. researchgate.net In addition to wax synthases, lipases are widely used for the in vitro enzymatic synthesis of cetyl esters. nih.gov Commercially available immobilized lipases, such as Novozym 435 (from Candida antarctica) and Lipozyme RMIM (from Rhizomucor miehei), have been successfully used to catalyze the solvent-free synthesis of various cetyl esters with high conversion rates. nih.govresearchgate.net Research has focused on optimizing reaction parameters like temperature, enzyme loading, and substrate molar ratios to maximize yield. nih.govresearchgate.net For instance, in a vacuum reactor under optimal conditions, conversions higher than 98.5% have been achieved for the synthesis of cetyl esters using Novozym 435.

| Biocatalyst | Source Organism | Process Type | Key Substrates | Product Example | Research Finding |

| Novozym 435 | Candida antarctica | In vitro enzymatic | Cetyl alcohol, Octanoic acid | Cetyl octanoate | Achieved 98% yield under optimized conditions. nih.gov |

| Lipozyme RMIM | Rhizomucor miehei | In vitro enzymatic | Cetyl alcohol, Octanoic acid | Cetyl octanoate | Achieved 94% yield under optimized conditions. nih.gov |

| WS/DGAT | Acinetobacter calcoaceticus | Whole-cell microbial | Fatty acyl-CoAs, Fatty alcohols | Wax Esters | A bifunctional enzyme with a preference for C14-C18 substrates. nih.gov |

| Fermase CALB™ 10000 | Candida antarctica | In vitro enzymatic | Cetyl alcohol, Capric acid | Cetyl caprate | Reached 91.9% yield in 80 minutes in a solvent-free system. researchgate.net |

Metabolic engineering of microorganisms provides a powerful platform for producing not only this compound but also a wide array of its analogues. nih.govunivie.ac.at By creating microbial cell factories in organisms like Escherichia coli or Yarrowia lipolytica, it is possible to produce tailor-made wax esters. nih.govresearchgate.netresearchgate.net This is achieved by introducing and optimizing the expression of genes required for the wax ester biosynthetic pathway. univie.ac.at

The pathway relies on two key enzymatic activities: a fatty acyl-CoA reductase (FAR) to convert fatty acyl-CoAs into fatty alcohols, and a wax synthase (WS) to esterify the fatty alcohol with another fatty acyl-CoA. nih.govunivie.ac.at By selecting FAR and WS enzymes with different substrate specificities from various organisms, the chain length and degree of saturation of both the fatty acid and fatty alcohol moieties of the final wax ester can be controlled. univie.ac.at For example, engineered Y. lipolytica has been used to produce very-long-chain wax esters by co-expressing fatty acid elongases from different sources along with the core FAR and WS enzymes. researchgate.net Furthermore, the composition of the wax esters can be influenced by the carbon source provided to the engineered microbe; using lipid-rich substrates like waste cooking oil instead of glucose has been shown to dramatically increase wax ester production. nih.gov

Fundamental Studies on Lipid Esters as Model Biomolecules in Biological Systems

Lipid esters are a broad and fundamental category of biomolecules that include triglycerides, phospholipids, cholesterol esters, and wax esters. nih.govwikipedia.org They are integral to the structure and function of all living cells. nih.gov

As structural components, phospholipids, which are di-esters of glycerol (B35011), form the bilayer of all biological membranes. youtube.com This structure acts as a selective barrier, regulating the passage of molecules into and out of the cell. nih.gov Other esters, like cholesterol esters, are also important components of membranes and influence their fluidity and stability. youtube.com

As energy storage molecules, triglycerides are the most prominent example. wikipedia.org These molecules, which are tri-esters of glycerol and three fatty acids, are stored in lipid droplets and serve as a highly efficient and dense energy reserve. youtube.comembopress.org The hydrolysis of these esters releases fatty acids that can be metabolized to generate ATP. wikipedia.org Wax esters also function as energy storage compounds in some organisms, particularly in certain marine species. labinsights.nl

Beyond their structural and storage roles, lipid esters are involved in cellular signaling. Diacylglycerols, for instance, are key second messengers in various signal transduction pathways. nih.gov The specific fatty acids released from the hydrolysis of lipid esters can also act as precursors for the synthesis of potent signaling molecules that regulate processes like inflammation. nih.gov Therefore, lipid esters are not merely passive structural or storage molecules but are active participants in the dynamic biochemical processes of the cell. nih.govembopress.org

Oxidative Stability and Degradation Kinetics of Cetyl Linolenate

Mechanisms of Oxidative Deterioration in Polyunsaturated Fatty Acid Esters

The oxidation of polyunsaturated fatty acid esters like cetyl linolenate is a complex process primarily driven by a free-radical chain reaction known as autoxidation. nih.govtaylorfrancis.com This reaction is influenced by factors such as the presence of oxygen, light, heat, and metal ions. au.dk

Autoxidation proceeds through a well-defined radical cascade involving three main stages: initiation, propagation, and termination. nih.govau.dktamu.edu

Initiation: This first step involves the formation of a free radical from the fatty acid ester chain (represented as LH). An initiator, such as heat, light, or a metal catalyst, facilitates the abstraction of a hydrogen atom, creating a lipid alkyl radical (L•). au.dk

LH → L• + H•

Propagation: The alkyl radical (L•) reacts rapidly with molecular oxygen to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule (LH) to form a lipid hydroperoxide (LOOH) and a new alkyl radical (L•). researchgate.net This creates a self-perpetuating chain reaction that consumes oxygen. au.dkresearchgate.net

L• + O₂ → LOO•

LOO• + LH → LOOH + L•

Termination: The chain reaction ceases when radicals combine to form stable, non-radical products. This occurs when the concentration of radicals is high enough for them to react with each other. au.dkresearchgate.net

L• + L• → L-L

L• + LOO• → LOOL

LOO• + LOO• → LOOL + O₂

The primary products, lipid hydroperoxides (LOOH), are unstable and decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and alcohols, which contribute to rancidity. nih.gov

The structure of the fatty acid chain is a primary determinant of its oxidative stability. The number, position, and configuration (cis/trans) of the double bonds are critical.

Number of Double Bonds: The rate of oxidation increases dramatically with the degree of unsaturation. Linolenic acid, with three double bonds, is significantly more susceptible to oxidation than linoleic acid (two double bonds) and oleic acid (one double bond). nih.govnih.gov

Position of Double Bonds: The methylene (B1212753) (-CH₂) groups located between two double bonds are known as bis-allylic positions. tandfonline.com The C-H bonds at these positions are significantly weaker and more reactive than those at single allylic positions (a -CH₂- group adjacent to one double bond). tandfonline.comsylzyhg.com Linolenic acid contains two bis-allylic positions, making it exceptionally prone to hydrogen abstraction and the initiation of autoxidation. tandfonline.com

Configuration of Double Bonds: Most naturally occurring unsaturated fatty acids, including linolenic acid, have double bonds in the cis-configuration. The cis geometry results in a bent molecular shape, which may lead to looser packing and potentially less stability compared to the straighter trans-isomers. tandfonline.com During oxidation, isomerization can occur, leading to the formation of trans isomers. sylzyhg.com

| Fatty Acid | Number of Double Bonds | Number of Bis-Allylic Positions | Relative Oxidation Rate |

|---|---|---|---|

| Oleic Acid | 1 | 0 | 1 |

| Linoleic Acid | 2 | 1 | ~22-40 |

| α-Linolenic Acid | 3 | 2 | ~77-100 |

Analytical Methods for Assessing Oxidative Degradation Products and Kinetics

A variety of analytical methods are employed to monitor the oxidative degradation of lipids. These techniques can be broadly categorized based on what they measure: the consumption of reactants, or the formation of primary and secondary oxidation products. researchgate.net

These methods assess the initial stages of oxidation by measuring either the depletion of oxygen or the time before rapid oxidation begins.

Oxygen Consumption: This is a direct and quantitative measure of oxidation, as oxygen is consumed stoichiometrically during the propagation phase. researchgate.net Techniques like oximetry can be used for this purpose.

Induction Period: This is a measure of a lipid's resistance to oxidation under specific conditions. mt.com A longer induction period indicates greater stability. mdpi.com The Rancimat method is a common accelerated test where the sample is heated while air is passed through it. The time taken to detect volatile secondary oxidation products is the induction period. nih.gov Differential Scanning Calorimetry (DSC) can also determine the Oxidation Induction Time (OIT) by measuring the time until an exothermic reaction (oxidation) is detected under isothermal conditions in an oxygen atmosphere. hitachi-hightech.com

These methods quantify the products formed during oxidation, providing insight into the extent and stage of degradation. nih.govresearchgate.net

Measuring Primary Products:

Peroxide Value (PV): This is one of the most common methods for determining the concentration of hydroperoxides, the primary products of autoxidation. nih.govnih.gov It is typically measured by iodometric titration or spectrophotometric methods. nih.gov High PV indicates early-stage oxidation.

Conjugated Dienes: The rearrangement of double bonds during the initial stages of oxidation forms conjugated diene systems, which strongly absorb UV light around 232-234 nm. nih.gov Spectrophotometry can be used to quantify these compounds, providing another measure of primary oxidation. nih.gov

Measuring Secondary Products:

p-Anisidine Value (p-AV): This spectrophotometric method measures the content of non-volatile aldehydes (particularly 2-alkenals and 2,4-dienals), which are secondary oxidation products. nih.govunav.edu It is often combined with PV to calculate a TOTOX (total oxidation) value, giving a more complete picture of oil degradation.

Thiobarbituric Acid Reactive Substances (TBARS): This is a widely used spectrophotometric assay to measure malondialdehyde (MDA), a major secondary aldehyde product that serves as a marker for advanced oxidation. nih.govunav.edu

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and identifying specific volatile and non-volatile oxidation products. nih.gov GC-MS is particularly useful for analyzing volatile markers like hexanal, while LC-MS/MS can quantify a wide range of specific oxidized fatty acids, such as hydroxy-octadecadienoic acids (HODEs) and 4-hydroxy-2-nonenal (4-HNE). nih.govnih.govnih.gov

| Method | Principle | Measured Substance(s) | Stage of Oxidation |

|---|---|---|---|

| Peroxide Value (PV) | Titrimetric or Spectrophotometric | Hydroperoxides (Primary) | Early |

| Conjugated Dienes | UV Spectrophotometry (234 nm) | Conjugated Dienes (Primary) | Early |

| p-Anisidine Value (p-AV) | Spectrophotometry (350 nm) | Non-volatile Aldehydes (Secondary) | Late |

| TBARS | Spectrophotometry (532 nm) | Malondialdehyde (MDA) (Secondary) | Late |

| Rancimat / OIT (DSC) | Conductivity / Heat Flow | Induction Period | Stability/Kinetics |

| GC-MS / HPLC-MS | Chromatographic Separation & Mass Detection | Specific Aldehydes, Ketones, HODEs, etc. | All Stages |

Strategies for Enhancing the Oxidative Stability of this compound

Several strategies can be implemented to inhibit or delay the oxidative deterioration of highly unsaturated esters like this compound.

Use of Antioxidants: Antioxidants are compounds that can delay or prevent oxidation. They can be added to inhibit the formation of free radicals (primary antioxidants) or to chelate metal ions that catalyze oxidation. nih.govnih.gov Tocopherols (B72186) (Vitamin E) are common primary antioxidants that act as radical scavengers.

Control of Environmental Factors: Limiting exposure to pro-oxidant factors is a fundamental strategy. This includes storing the compound in opaque, airtight containers to protect it from light and oxygen, as well as maintaining low temperatures to reduce the rate of chemical reactions. tamu.edunih.gov

Modification of the Matrix: In systems like emulsions, the structure of the interface between oil and water is critical. Designing a thick, dense interfacial layer using specific emulsifiers or biopolymers can act as a physical barrier, preventing pro-oxidants in the aqueous phase from reaching the lipid core. nih.govmdpi.com Enhancing the viscosity of the continuous phase can also slow the diffusion of pro-oxidants. mdpi.com

Encapsulation: Micro- or nanoencapsulation involves entrapping the lipid within a protective shell material. This creates a physical barrier that isolates the this compound from oxygen, light, and other environmental factors, significantly improving its oxidative stability. nih.gov

Hydrogenation: Partial hydrogenation can be used to reduce the number of double bonds in the fatty acid chain, converting polyunsaturated fatty acids into more stable monounsaturated or saturated ones. mdpi.com However, this process fundamentally alters the chemical nature of this compound and can lead to the formation of undesirable trans-fatty acids. mdpi.com

Exploration of Antioxidant Synergism and Inhibition Mechanisms

The use of antioxidants is a primary strategy to inhibit the oxidative degradation of lipids like this compound. Antioxidant synergism, where the combined effect of two or more antioxidants is greater than the sum of their individual effects, is a particularly effective approach. researchgate.netnih.gov This enhanced activity can be attributed to several mechanisms.

One of the most well-studied synergistic interactions is between radical-scavenging antioxidants, such as tocopherols (Vitamin E), and antioxidants that can regenerate the primary antioxidant, like ascorbic acid (Vitamin C) and its fat-soluble derivative, ascorbyl palmitate. nih.govnih.gov Tocopherols act by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction. In this process, the tocopherol itself becomes a radical. Ascorbyl palmitate can then regenerate the tocopherol by donating a hydrogen atom to the tocopheryl radical, allowing it to participate in further radical scavenging. nih.gov

Another important synergistic mechanism involves the combination of radical scavengers with metal chelators. Metal ions, such as iron and copper, can accelerate lipid oxidation by catalyzing the decomposition of hydroperoxides into highly reactive radicals. Chelating agents, like citric acid or ethylenediaminetetraacetic acid (EDTA), bind to these metal ions, rendering them inactive and thus preventing them from participating in the initiation of oxidation. researchgate.netresearchgate.net

The effectiveness of antioxidant synergism can be observed in various lipid systems. For instance, the combination of α-tocopherol and ascorbyl palmitate has been shown to have a significant synergistic effect in protecting PUFAs. researchgate.net The following table illustrates the hypothetical synergistic effect of antioxidants on the oxidative stability of a polyunsaturated fatty acid ester, based on typical findings in lipid oxidation studies.

Table 1: Illustrative Synergistic Effect of Antioxidants on the Oxidative Stability of a Polyunsaturated Fatty Acid Ester

| Antioxidant System | Concentration (ppm) | Induction Period (hours) | Synergistic Effect Ratio* |

|---|---|---|---|

| Control (No Antioxidant) | 0 | 5 | 1.0 |

| α-Tocopherol | 200 | 12 | 2.4 |

| Ascorbyl Palmitate | 200 | 8 | 1.6 |

| α-Tocopherol + Ascorbyl Palmitate | 200 + 200 | 25 | 5.0 |

| Citric Acid | 100 | 7 | 1.4 |

| α-Tocopherol + Citric Acid | 200 + 100 | 20 | 4.0 |

*Synergistic Effect Ratio is calculated as the Induction Period with antioxidants divided by the Induction Period of the control. Data is illustrative and based on general findings in lipid antioxidant studies.

The inhibition mechanisms of antioxidants in lipid systems are primarily categorized as primary (chain-breaking) and secondary (preventive) antioxidants. Primary antioxidants, like phenols and tocopherols, interrupt the propagation phase of autoxidation by donating hydrogen atoms to peroxyl radicals. nih.gov Secondary antioxidants, including chelating agents and singlet oxygen quenchers, function by preventing the formation of initial radicals. oup.com

Structural Modification Approaches for Improved Stability

Beyond the addition of antioxidants, the oxidative stability of this compound can be enhanced through structural modifications of the fatty acid ester itself. These approaches aim to reduce the susceptibility of the molecule to oxidation by altering its chemical structure.

Esterification with different alcohols can also influence oxidative stability. While the user's query is specific to this compound, it's worth noting that the type of alcohol moiety can impact the molecule's physical properties and its interaction with other components in a formulation, which can indirectly affect its stability. rasayanjournal.co.in

The following table provides a conceptual overview of how different structural modifications could theoretically impact the oxidative stability of a linolenate ester.

Table 2: Conceptual Impact of Structural Modifications on the Oxidative Stability of a Linolenate Ester

| Modification Approach | Description | Expected Impact on Oxidative Stability |

|---|---|---|

| Partial Hydrogenation | Saturation of one or two of the three double bonds in the linolenate chain. | Significant increase in stability due to a lower degree of unsaturation. |

| Complete Hydrogenation | Saturation of all three double bonds, converting linolenate to stearate. | Drastic increase in stability; the molecule is no longer susceptible to oxidation at the double bonds. |

| Esterification with a Phenolic Alcohol | Replacing the cetyl alcohol with an alcohol containing a phenolic antioxidant moiety. | Potential for built-in antioxidant activity, leading to improved stability. |

| Encapsulation | Incorporating the this compound into a protective matrix (e.g., in a microemulsion or nanostructured lipid carrier). nih.gov | Enhanced stability by creating a physical barrier against pro-oxidants like oxygen and metal ions. |

Data is conceptual and illustrates the expected effects of these modifications.

Future Research Trajectories in Cetyl Linolenate Chemistry and Bioengineering

Interdisciplinary Integration of Omics Data for Holistic Lipid Research

The comprehensive study of lipids, or lipidomics, is undergoing a paradigm shift with the integration of other "omics" disciplines such as genomics, transcriptomics, and proteomics. This multi-omics approach promises a holistic understanding of the metabolism and function of lipids like cetyl linolenate. By combining these data-rich fields, researchers can create a more complete picture of the biological systems involved in the synthesis, modification, and degradation of specific fatty acid esters.

Recent studies have demonstrated the power of multi-omics in unraveling the complexities of fatty acid metabolism. mdpi.commdpi.comnih.gov For instance, integrated analyses have provided new insights into the interplay between gut microbiota, fatty acid metabolism, and immune responses in aquatic species. mdpi.com Furthermore, the combination of genomics, transcriptomics, and lipid profiling has been used to investigate variations in fatty acid content in common carp, identifying key genetic and regulatory factors. mdpi.com Such approaches, when applied to organisms that naturally produce this compound or are engineered for its production, could reveal the intricate regulatory networks governing its biosynthesis. By identifying the genes, proteins, and metabolic pathways that are correlated with higher yields or specific properties of this compound, targeted genetic engineering and process optimization strategies can be developed.

Future research in this area will likely focus on:

Identifying novel enzymes and pathways: Multi-omics can help uncover previously unknown enzymes and metabolic routes involved in the synthesis of long-chain polyunsaturated fatty acid esters.

Understanding regulatory mechanisms: By correlating transcriptomic and proteomic data with lipidomic profiles, researchers can elucidate how the production of this compound is controlled at the genetic level.

Biomarker discovery: Changes in the levels of this compound and its metabolic precursors could be linked to specific physiological states or environmental conditions, positioning them as potential biomarkers.

Development of Advanced Bio-Inspired and Biomimetic Synthesis Platforms

The chemical synthesis of specific lipid esters can be complex and may involve harsh conditions. Nature, however, provides elegant and efficient models for the production of these molecules. Bio-inspired and biomimetic synthesis platforms aim to replicate and harness these natural processes for industrial applications. The microbial synthesis of wax esters, for example, offers a promising and sustainable alternative to traditional chemical methods. iastate.edunih.govresearchgate.net